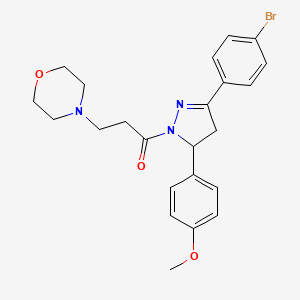

1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-morpholinopropan-1-one

Description

1-(3-(4-Bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-morpholinopropan-1-one is a pyrazoline derivative characterized by a 4,5-dihydropyrazole core substituted with 4-bromophenyl and 4-methoxyphenyl groups at positions 3 and 5, respectively. The compound features a morpholine moiety attached via a propan-1-one linker at position 1 of the pyrazoline ring. Its molecular formula is C23H26BrN3O3, with a molecular weight of 472.38 g/mol . Pyrazoline derivatives are widely studied for their diverse biological activities, including antimicrobial, antifungal, and analgesic properties . The presence of bromine (electron-withdrawing) and methoxy (electron-donating) groups on aromatic rings, combined with the morpholine’s polarity, suggests unique physicochemical and pharmacological characteristics.

Properties

IUPAC Name |

1-[5-(4-bromophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-3-morpholin-4-ylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26BrN3O3/c1-29-20-8-4-18(5-9-20)22-16-21(17-2-6-19(24)7-3-17)25-27(22)23(28)10-11-26-12-14-30-15-13-26/h2-9,22H,10-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHCAJKOXBYXIGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CCN3CCOCC3)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-morpholinopropan-1-one (commonly referred to as compound A ) is a pyrazole derivative that has garnered attention for its potential biological activities. This article aims to compile and analyze the existing literature on the biological activity of compound A, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Compound A has the following chemical characteristics:

- Molecular Formula : C20H19BrN2O4

- Molecular Weight : 431.28 g/mol

- CAS Number : 309925-78-8

- IUPAC Name : 4-[5-(4-bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

The structure features a pyrazole ring substituted with bromine and methoxy groups, which may influence its biological activity.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. Compound A's structural components suggest potential efficacy against various bacterial strains. For instance, studies on related compounds have shown that modifications in the bromine and methoxy substituents can enhance antibacterial activity by increasing electron density, which aids in binding to bacterial targets .

Anti-inflammatory Effects

In vitro studies have suggested that compounds with similar structures can inhibit pro-inflammatory cytokines. The presence of the morpholine moiety in compound A may contribute to its anti-inflammatory properties by modulating pathways involved in inflammation response .

Anticancer Potential

Several pyrazole derivatives have demonstrated anticancer properties by inducing apoptosis in cancer cells. Compound A's ability to interact with cellular signaling pathways may promote cell cycle arrest and apoptosis in various cancer cell lines. Preliminary studies indicate that such compounds can inhibit tumor growth in xenograft models .

Enzyme Inhibition

Compound A is hypothesized to act as an inhibitor of specific enzymes involved in cellular processes. For example, it may inhibit cyclooxygenase (COX) enzymes, thus reducing the synthesis of prostaglandins involved in inflammation and pain pathways. This mechanism aligns with findings from related pyrazole compounds that have been documented as effective COX inhibitors .

Interaction with Cell Membranes

The lipophilic nature of compound A allows it to penetrate cell membranes effectively, facilitating interaction with intracellular targets. This property is crucial for its antimicrobial and anticancer activities as it enables the compound to reach its site of action within cells .

Case Studies and Research Findings

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including the compound in focus. Research conducted by the National Cancer Institute (NCI) demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of key enzymes involved in cancer cell proliferation and survival.

Case Study :

A study evaluated the efficacy of this compound on human tumor cell lines, revealing a mean growth inhibition (GI50) value of 15.72 µM, indicating potent antitumor activity. The structure-activity relationship (SAR) analysis suggested that modifications on the phenyl rings significantly influence the compound's biological activity .

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties. A series of derivatives were synthesized and evaluated against a range of bacterial strains. The results indicated that certain modifications enhance the antimicrobial efficacy, making it a candidate for developing new antibiotics.

Table 1: Antimicrobial Activity Results

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | E. coli | 12 µg/mL |

| B | S. aureus | 8 µg/mL |

| C | P. aeruginosa | 16 µg/mL |

Herbicidal Activity

The pyrazole derivatives have shown potential as herbicides due to their ability to inhibit specific plant growth processes. Research has indicated that certain compounds within this class can effectively control weed species without affecting crop yield.

Case Study :

In a field trial, a formulation containing this compound was applied to control common weed species in maize crops. The results showed a significant reduction in weed biomass compared to untreated controls, suggesting its viability as a selective herbicide .

Comparison with Similar Compounds

1-[5-(4-Bromophenyl)-3-(4-Fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one

- Structure: Replaces the 4-methoxyphenyl group with 4-fluorophenyl and substitutes morpholinopropanone with butanone.

- Crystallography : Crystallizes in a triclinic system (space group P1) with lattice parameters a = 6.7502 Å, b = 10.1253 Å, c = 13.7792 Å. Hydrogen bonds (C–H···F/O) form inversion dimers and chains along [011] .

1-[3-(4-Chlorophenyl)-5-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone

- Structure: Substitutes bromophenyl with chlorophenyl and replaces morpholinopropanone with ethanone.

- Crystal Packing : Benzene rings form dihedral angles of 6.69° and 74.88° with the pyrazoline ring. Bifurcated C–H···O hydrogen bonds create chains along [010], stabilized by C–H···π interactions .

- Comparative Analysis : Chlorine’s smaller atomic radius and lower electronegativity than bromine may reduce steric hindrance and influence packing efficiency.

1-[5-(2-Furyl)-3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl]-3-Morpholinopropan-1-one

- Structure : Replaces bromophenyl and methoxyphenyl with phenyl and furyl groups.

- Key Differences : The furyl group introduces heterocyclic aromaticity, which may enhance π-π stacking interactions. The absence of halogens reduces molecular weight and alters solubility .

Functional Group Modifications

Ketone Chain Variations

- Butanone/Ethanone vs. Morpholinopropanone: Shorter ketone chains (e.g., ethanone in ) reduce steric bulk, while morpholinopropanone adds a polar tertiary amine group, likely improving aqueous solubility and bioavailability .

Morpholine vs. Diethylamino Substituents

- 1-(3-(4-Bromophenyl)-5-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(Diethylamino)propan-1-one: Replaces morpholine with diethylamino, increasing hydrophobicity. This compound (CAS 500146-85-0) is commercially available but lacks crystallographic data .

Crystallographic and Hydrogen Bonding Comparisons

Q & A

Q. What are the common synthetic routes for preparing this compound, and how is reaction progress monitored?

The synthesis typically involves cyclization reactions starting from substituted hydrazines and β-keto esters or chalcones. Key intermediates, such as thiourea analogues, are generated through sequential steps like formylation, oxidation, and acylation . Reaction progress is monitored using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), with final purification via flash chromatography . For example, intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride are pivotal in multi-step pathways .

Q. How is structural confirmation achieved using crystallographic and spectroscopic methods?

X-ray crystallography is the gold standard for unambiguous structural determination, resolving dihedral angles and hydrogen-bonding networks in the pyrazoline core . Spectroscopic characterization includes:

- 1H/13C NMR : Assigning chemical shifts for aromatic protons (δ 6.5–8.0 ppm) and morpholine/methoxy groups (δ 3.0–4.0 ppm) .

- IR spectroscopy : Identifying carbonyl (C=O, ~1700 cm⁻¹) and C-Br (~600 cm⁻¹) stretches .

- HPLC : Confirming purity (>95%) and retention times .

Advanced Questions

Q. How can researchers optimize synthesis yields in low-yielding multi-step reactions?

Yield optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance intermediate stability in cyclization steps .

- Temperature control : Maintaining 120°C during phosphorous oxychloride-mediated cyclization improves efficiency .

- Catalyst use : Lewis acids (e.g., ZnCl₂) accelerate chalcone-hydrazine condensations .

- Workflow adjustments : Scaling up intermediates (e.g., pyrazole-carbonyl chlorides) reduces losses in downstream steps . Evidence from analogous syntheses shows yields varying from 22% to 86%, highlighting the need for iterative optimization .

Q. What strategies resolve contradictions in reported biological activities of pyrazoline derivatives?

Discrepancies in biological data (e.g., antimicrobial vs. antitubercular activity) are addressed through:

- Structure-activity relationship (SAR) studies : Systematically varying substituents (e.g., bromo vs. methoxy groups) to correlate electronic effects with activity .

- In vitro assays : Standardized MIC (minimum inhibitory concentration) testing against Mycobacterium tuberculosis H37Rv or bacterial strains .

- Selectivity profiling : Screening against off-target receptors (e.g., σ1/σ2 receptors) to rule out nonspecific effects .

Q. How do substituents on the pyrazoline core influence pharmacological profiles, and what computational methods support these analyses?

Q. How are photophysical properties analyzed, and what solvent effects are observed?

Photophysical studies involve:

- UV-Vis spectroscopy : Monitoring π→π* transitions in aromatic systems (λmax ~300–400 nm) .

- Fluorescence spectroscopy : Emission maxima (e.g., 356 nm in DMSO) shift with solvent polarity due to solvatochromism . Polar solvents stabilize excited states, reducing Stokes shifts .

Methodological Considerations

- Data contradiction analysis : Cross-validate biological results using orthogonal assays (e.g., cytotoxicity vs. enzymatic inhibition) to distinguish true activity from artifacts .

- Crystallographic challenges : Resolve disorder in morpholine rings by collecting data at low temperatures (100 K) and refining with SHELXL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.